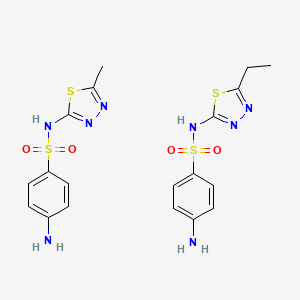
Harnosal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The combination of sulfaethidole and sulfamethizole is a notable example of sulfonamide antibiotics used to treat bacterial infections. Sulfaethidole and sulfamethizole are both synthetic antimicrobial agents that inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .
Industrial Production Methods
Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfaethidole and sulfamethizole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Sulfaethidole and sulfamethizole have a wide range of scientific research applications:
Chemistry: These compounds are used as model systems to study sulfonamide chemistry and reaction mechanisms.
Biology: They are used to investigate bacterial resistance mechanisms and the role of folic acid in bacterial metabolism.
Medicine: Clinically, these drugs are used to treat urinary tract infections, respiratory infections, and other bacterial infections.
Mécanisme D'action
The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used to treat a variety of bacterial infections, often in combination with other antibiotics.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections and other bacterial infections.
Uniqueness
The combination of sulfaethidole and sulfamethizole is unique due to its specific efficacy against certain bacterial strains and its ability to be used in combination therapies to enhance antibacterial activity and reduce resistance .
Propriétés
Numéro CAS |
51484-73-2 |
|---|---|
Formule moléculaire |
C19H22N8O4S4 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |
Clé InChI |
SCFHVPCQMIYDHU-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
51484-73-2 |
Synonymes |
harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















